molecular formula C11H13NO3 B12074081 Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 87273-80-1

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B12074081
CAS No.: 87273-80-1
M. Wt: 207.23 g/mol
InChI Key: ZJMXQDHDJWOFLP-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound with the molecular formula C11H13NO4.

Preparation Methods

The synthesis of Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of dihydrofuran and hydrazone as intermediates. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The product is then purified using column chromatography with silica gel and a mixture of methanol and chloroform as the eluent .

Chemical Reactions Analysis

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indolizine derivatives, which are important in the development of new chemical entities.

    Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

87273-80-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h5-6H,2-4,7H2,1H3

InChI Key

ZJMXQDHDJWOFLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C=C1

Origin of Product

United States

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